![molecular formula C15H16ClNO2 B1389632 ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 1173908-52-5](/img/structure/B1389632.png)
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Overview
Description
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is a chemical compound with the linear formula C15H16ClNO2 . It is a member of carbazoles, a monocarboxylic acid ester, and an organochlorine compound .
Synthesis Analysis
The synthesis of tetrahydrocarbazole embedded styrene atropisomers has been reported via the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and 2,3,4,9-tetrahydro-1H-carbazole . The reaction proceeds through in situ vinylidene ortho-quinone methide (VQM) intermediate formation .Molecular Structure Analysis
The molecular structure of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate includes an ethoxy-carbonyl group at the 3-position . In the indole ring system, the benzene and pyrrole rings are nearly coplanar, forming a dihedral angle of 0.89 (4)° .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate include a molecular weight of 277.74 g/mol . The compound has a melting point of 153-154°C .Scientific Research Applications
Antiviral Agents
Carbazole derivatives have been found to have antiviral properties . They have been used in the treatment of infections produced by HIV, HCMV, Hepatitis C virus (HCV), HSV, and human papilloma viruses (HPVs) . The carbazolic core of these compounds plays a crucial role in their antiviral activity .
Proteomics Research
Ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications .
Drug Discovery
The carbazolic core of this compound makes it an important scaffold in drug discovery . Many compounds with a carbazolic core have been developed and some of them have shown promising in vitro and in vivo properties .
Treatment of Widespread Infections
Carbazole derivatives have been used in the treatment of widespread infections . These include infections caused by the human immunodeficiency virus (HIV/AIDS), and hepatitis .
Management of Untreated Infections
There is a growing interest in using carbazole derivatives for the management of infections that still have no treatment . These drugs may be exploited as valid alternatives in antiviral therapy .
Study of Drug Resistance
Carbazole derivatives can be used to study drug resistance . Viruses often mutate rapidly and become less susceptible to treatments. Studying how these compounds interact with viruses can provide insights into the mechanisms of drug resistance .
Safety and Hazards
Future Directions
The future directions of research on ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate could involve further exploration of its biological activities and potential applications. For instance, optimization of the design of related compounds led to the identification of a potent TRPV1 antagonist .
properties
IUPAC Name |
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-15(18)9-6-7-13-11(8-9)10-4-3-5-12(16)14(10)17-13/h3-5,9,17H,2,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVOEEVZPUZSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.